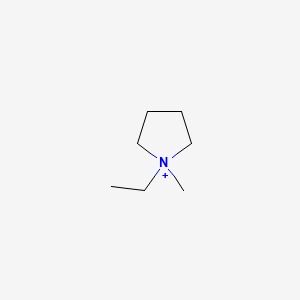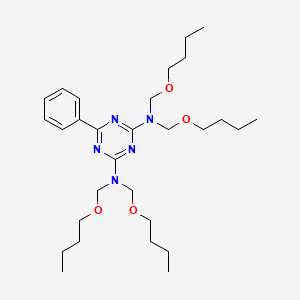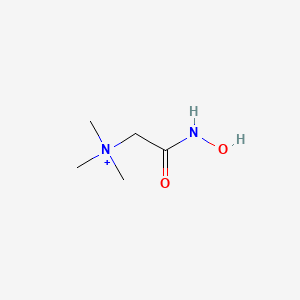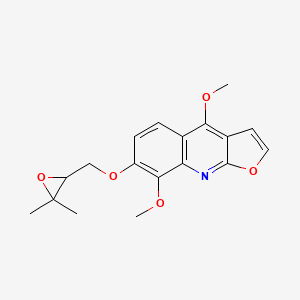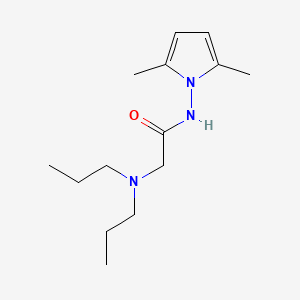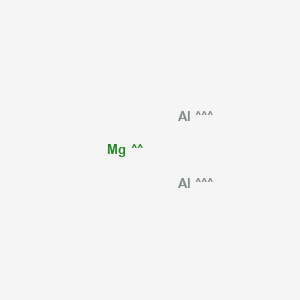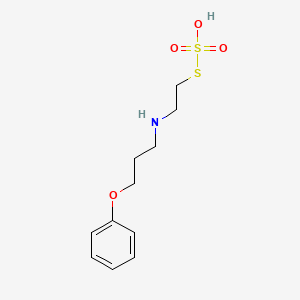
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C11H17NO3S3 It is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further linked to a phenoxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate typically involves the reaction of 3-phenoxypropylamine with ethylene sulfide, followed by the introduction of a thiosulfate group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH). The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol derivatives.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfonate derivatives, sulfide derivatives, and various substituted aminoethyl compounds. These products have diverse applications in different fields.
Applications De Recherche Scientifique
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The phenoxypropyl group may interact with biological membranes, affecting their properties and functions. The aminoethyl chain can form hydrogen bonds and electrostatic interactions with various biomolecules, modulating their activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-2-((3-Phenylpropyl)amino)ethyl thiosulfate: Similar structure but with a phenyl group instead of a phenoxy group.
S-2-((3-Methoxypropyl)amino)ethyl thiosulfate: Similar structure but with a methoxy group instead of a phenoxy group.
S-2-((3-Chloropropyl)amino)ethyl thiosulfate: Similar structure but with a chloro group instead of a phenoxy group.
Uniqueness
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
21224-68-0 |
|---|---|
Formule moléculaire |
C11H17NO4S2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
3-(2-sulfosulfanylethylamino)propoxybenzene |
InChI |
InChI=1S/C11H17NO4S2/c13-18(14,15)17-10-8-12-7-4-9-16-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,13,14,15) |
Clé InChI |
GNNDJXZJUQHATP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


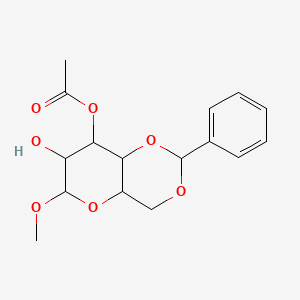
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
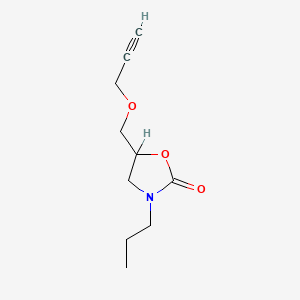

![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)
